Product packaging for Afatinib-d4(Cat. No.:)

Afatinib-d4

Cat. No.: B1159555
M. Wt: 489.96
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Drug Discovery and Development Research

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹²C with carbon-¹³C, or nitrogen-¹⁴N with nitrogen-¹⁵N. symeres.com This methodology is invaluable in drug discovery and development for several reasons. It allows researchers to trace the journey of a drug and its metabolites through a biological system, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.demusechem.com

The use of stable isotopes has become more prevalent than radioactive isotopes due to their increased safety and availability. iris-biotech.de Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled compounds, enabling precise quantification and structural analysis. symeres.com This is crucial for understanding a drug's mechanism of action, identifying potential drug targets, and evaluating the interactions of drug candidates with biological molecules. silantes.com

Rationale for Deuteration in Pharmacological and Analytical Investigations

Deuteration is the selective replacement of hydrogen atoms with deuterium. nih.gov A key reason for this substitution lies in the "kinetic isotope effect" (KIE). The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. scirp.org This increased stability can make the C-D bond more resistant to cleavage, particularly during metabolic processes often catalyzed by enzymes like the cytochrome P450 (CYP450) family. bioscientia.de

This resistance to metabolic breakdown can alter a drug's pharmacokinetic properties. nih.gov In some cases, deuteration can lead to a reduced rate of metabolism, which may prolong the drug's half-life in the body. bioscientia.de This modification has the potential to improve a drug's safety, tolerability, or efficacy profile. nih.govgabarx.com

From an analytical perspective, deuterated compounds are frequently used as internal standards in quantitative bioanalysis. veeprho.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of the deuterated analog is added to a biological sample (e.g., plasma). veeprho.com Because the deuterated standard behaves almost identically to the non-deuterated drug during sample preparation and analysis but can be distinguished by its higher mass, it allows for highly accurate and precise quantification of the drug in the sample. iris-biotech.deveeprho.com

Overview of Afatinib-d4 as a Research Tool

This compound is the deuterium-labeled version of Afatinib (B358). medchemexpress.com Afatinib itself is an irreversible inhibitor of the ErbB family of receptors, which are involved in cancer cell growth. medchemexpress.comveeprho.com this compound is specifically designed for research use and is not intended for therapeutic or diagnostic purposes in humans. scbt.com

Its primary application is as an internal standard for the bioanalysis of Afatinib. veeprho.com The four deuterium atoms on the tetrahydrofuran (B95107) ring give this compound a higher molecular weight than Afatinib, allowing it to be differentiated by mass spectrometry. scbt.comsynzeal.comnih.gov This property is essential for pharmacokinetic studies, where researchers need to accurately measure the concentration of Afatinib in biological matrices like plasma or cerebrospinal fluid. veeprho.comnih.gov By using this compound as an internal standard, researchers can achieve the high level of sensitivity and accuracy required for these studies, such as quantifying Afatinib at the picogram-per-milliliter level in human plasma. It is a critical tool for analytical method development and validation. synzeal.comaxios-research.com

Properties

Molecular Formula

C₂₄H₂₁D₄ClFN₅O₃

Molecular Weight

489.96

Synonyms

(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide;  BIBW 2992; 

Origin of Product

United States

Synthesis and Isotopic Characterization of Afatinib D4 for Research Applications

Methodologies for Deuterium (B1214612) Labeling of Afatinib (B358)

The strategic introduction of deuterium atoms into the Afatinib molecule creates a stable, isotopically labeled version that is distinguishable from the parent drug by mass spectrometry, without altering its chemical properties.

Specific Synthetic Routes for Afatinib-d4

The synthesis of this compound is a multi-step process that typically begins with a deuterated precursor. A common approach involves the deuteration of a key intermediate which is then processed through subsequent synthetic steps to produce the final deuterated product. One synthetic strategy for this compound involves labeling the tetrahydrofuran (B95107) ring. The chemical name for this analog is (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl-2,2,5,5-d4)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide. synzeal.com

Chemical Precursors and Reaction Conditions

The synthesis of deuterated Afatinib analogs involves specific deuterated precursors. For instance, the synthesis of Afatinib-d6, another deuterated version, may involve di(methyl-d3)amino groups. caymanchem.com A key precursor for the synthesis of this compound is (S)-(+)-3-Hydroxytetrahydrofuran-d4. This deuterated intermediate can then be incorporated into the final Afatinib structure.

The reaction conditions are meticulously controlled to ensure specific and efficient deuteration. This often includes the use of deuterated reagents in the presence of appropriate catalysts and solvents. For example, the synthesis of (S)-(+)-3-Hydroxytetrahydrofuran-d4 can involve using deuterated solvents or reagents during the hydroxylation steps to ensure high isotopic purity.

Precursor/ReagentRole in Synthesis
(S)-(+)-3-Hydroxytetrahydrofuran-d4Deuterated building block for the tetrahydrofuran moiety.
Deuterated Solvents/ReagentsUsed to introduce deuterium atoms at specific positions.
L-proline derivatives or immobilized enzymesChiral catalysts to isolate the desired (S)-enantiomer.

Isotopic Purity Determination and Validation for Research Grade Material

Ensuring high isotopic purity is critical for this compound to function effectively as an internal standard. This involves quantifying the percentage of the deuterated analog compared to any unlabeled compound.

Analytical Techniques for Isotopic Enrichment Analysis (e.g., Mass Spectrometry)

Mass spectrometry (MS) is the primary technique for determining the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly valuable for this analysis.

The mass-to-charge ratio (m/z) of the deuterated compound is compared to that of non-deuterated Afatinib. The molecular weight of Afatinib is approximately 485.9 g/mol . daicelpharmastandards.comscbt.com this compound has a molecular weight of approximately 490.0 g/mol . allmpus.com Mass spectrometry can readily differentiate between these masses. The isotopic purity is determined by the relative intensities of the ion signals. Research-grade material typically has an isotopic purity of ≥99% for deuterated forms. caymanchem.com

Analytical TechniquePurposeKey Measurement
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination to distinguish from the unlabeled compound.Mass-to-charge ratio (m/z)
Tandem Mass Spectrometry (MS/MS)Structural confirmation and quantification.Fragmentation patterns

Structural Elucidation of Deuterated Analogues in Research Contexts (Avoiding basic identification)

In a research setting, the structural elucidation of deuterated analogs like this compound goes beyond basic identification to confirm the exact location of the deuterium atoms. This ensures the label's stability during analytical procedures.

A complete characterization of Afatinib impurity standards, which would be analogous to the characterization of its deuterated form, includes techniques such as ¹H NMR, ¹³C NMR, IR, and MASS spectrometry. daicelpharmastandards.com For deuterated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. While ¹H NMR would show the absence of signals where deuterium has been substituted, ²H (Deuterium) NMR can directly detect the presence and location of the deuterium atoms. Comparing the NMR spectra of the deuterated and non-deuterated compounds provides definitive proof of the labeling site. This detailed structural information is vital for validating the synthesis and ensuring the suitability of the deuterated analog for its intended research application. daicelpharmastandards.com

Advanced Bioanalytical Methodologies Utilizing Afatinib D4

Development and Validation of Quantitative Bioanalytical Assays for Afatinib (B358)

The accurate quantification of afatinib in biological matrices is crucial for preclinical and clinical pharmacokinetic studies. To achieve this, robust bioanalytical assays are developed and validated, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the predominant technology. These methods are designed to be sensitive, specific, and reliable, ensuring the integrity of the data generated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity. mdpi.com The development of LC-MS/MS protocols for afatinib involves the careful optimization of chromatographic separation and mass spectrometric detection parameters to ensure accurate quantification.

In the quantitative analysis of afatinib by LC-MS/MS, a stable isotope-labeled internal standard (SIIS) is essential to correct for variability in sample preparation and instrument response. Afatinib-d4, a deuterated form of afatinib, is commonly used for this purpose. researchgate.net Because this compound is chemically and physically almost identical to afatinib, it co-elutes and exhibits similar ionization efficiency. This allows it to effectively compensate for any analyte loss during sample processing and fluctuations in the mass spectrometer's performance, leading to higher accuracy and precision in the quantification of afatinib. nih.govnih.gov

One study utilized Afatinib-d6 as the internal standard for the simultaneous analysis of five epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs), including afatinib, in human plasma. nih.gov Another method for determining afatinib in human plasma used Afatinib-d6 with precursor-to-production transitions of m/z 492.2 → m/z 371.3. researchgate.net

Effective chromatographic separation is critical to isolate afatinib and its internal standard from endogenous components in the biological matrix, which could interfere with the analysis. This is achieved by optimizing various parameters, including the choice of the analytical column and the composition of the mobile phase.

Several studies have employed C18 columns for the separation of afatinib. researchgate.netijpsjournal.comneliti.combioline.org.br For instance, a Zorbax SB-C18 column (4.6 x 75 mm, 3.5 µm) was used with a mobile phase of 5mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (10:90 v/v) for the determination of afatinib in human plasma. Another method utilized a Water X Bridge C18 column (2.1x100 mm) with an isocratic mobile phase of acetonitrile and 0.2% ammonia (B1221849) in water (70:30 v/v). neliti.comsciencescholar.us An ACQUITY BEH C18 column has also been reported for the separation of afatinib. researchgate.netresearchgate.net

The mobile phase composition is carefully adjusted to achieve optimal retention and peak shape. Gradient elution is often employed, where the proportion of the organic solvent in the mobile phase is varied over time. For example, one method used a gradient mixture of water with 0.1% ammonia (Mobile Phase A) and a solution of acetonitrile and water (95:5, v/v) containing 0.2% ammonia (Mobile Phase B). researchgate.net Another approach involved a mobile phase of 0.01 M ammonium formate buffer and acetonitrile at a flow rate of 0.4 mL/min in a gradient elution mode. researchgate.net

Interactive Table: Chromatographic Conditions for Afatinib Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm Water X Bridge C18, 2.1x100 mm Luna®-PFP 100Å, 50 mm × 2.0 mm, 3.0 µm
Mobile Phase 5mM ammonium formate: acetonitrile (10:90 v/v) Acetonitrile and 0.2% Ammonia in water (70:30 v/v) Acetonitrile and 0.01 M ammonium formate buffer (pH~4.1) (50:50 v/v)
Flow Rate Not Specified 0.250 mL/min 0.3 mL/min
Reference neliti.comsciencescholar.us bioline.org.brtjpr.org

Mass spectrometry detection is typically performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov Positive electrospray ionization (ESI+) is the most common ionization mode for afatinib analysis. researchgate.netresearchgate.netnih.gov

In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For afatinib, a common transition is m/z 486.10 → 112.10. Another reported transition is m/z 486.2 → 371.4. researchgate.net For the internal standard this compound, the transition m/z 490.90 → 112.10 is monitored. The selection of these specific transitions minimizes interference from other compounds in the matrix, enhancing the specificity of the assay.

Interactive Table: Mass Spectrometric Parameters for Afatinib and this compound

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Reference
Afatinib ESI+ 486.10 112.10
This compound ESI+ 490.90 112.10
Afatinib ESI+ 486.2 371.4 researchgate.net
Afatinib-d6 ESI+ 492.2 371.3 researchgate.net
Afatinib ESI+ 486.36 381.45 neliti.comsciencescholar.us
Optimization of Chromatographic Separation Parameters (e.g., Columns, Mobile Phases)

Sample Preparation Techniques for Biological Matrices (e.g., Protein Precipitation, Liquid-Liquid Extraction)

Before analysis by LC-MS/MS, afatinib must be extracted from the biological matrix (e.g., plasma, urine) to remove proteins and other interfering substances. euchembiojreviews.com Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com

Protein precipitation is a simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to the plasma sample to precipitate the proteins. neliti.comsciencescholar.usmdpi.com The supernatant, containing the analyte, is then separated and analyzed. This technique is widely used in the bioanalysis of targeted covalent kinase inhibitors. nih.govresearchgate.net

Liquid-liquid extraction involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. nih.govmdpi.com One study employed LLE with tert-butyl methyl ether for the simultaneous analysis of five EGFR-TKIs. nih.gov A variation of this technique is salting-out assisted liquid-liquid extraction (SALLE), which has been successfully used for afatinib extraction from mouse plasma. nih.govresearchgate.neteuchembiojreviews.com SALLE utilizes the addition of a salt to enhance the partitioning of the analyte into the organic phase. euchembiojreviews.com

Solid-phase extraction is another technique that has been used for afatinib analysis, providing a cleaner extract compared to PPT and LLE. nih.gov

Validation Criteria for Bioanalytical Methods in Preclinical Research (e.g., Linearity, Precision, Accuracy, Sensitivity)

To ensure the reliability of the data, bioanalytical methods must be validated according to guidelines from regulatory agencies like the FDA and EMA. nih.govuu.nl The validation process assesses several key parameters:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For afatinib, linear calibration curves have been established in various concentration ranges, such as 2.0-1000.0 ng/mL and 0.100 to 25.0 ng·mL-1, with correlation coefficients (r²) typically greater than 0.99. researchgate.netneliti.comsciencescholar.us

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. These are assessed at multiple concentration levels. For afatinib assays, intra- and inter-day precision values are generally within 15%, and accuracy is within ±15% of the nominal concentration (or ±20% at the lower limit of quantification). researchgate.netnih.govresearchgate.net

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy. pmda.go.jp LLOQs for afatinib have been reported in the low ng/mL range, for instance, 2.0 ng/mL and 0.100 ng/mL. researchgate.netneliti.comsciencescholar.us

Interactive Table: Validation Parameters for Afatinib Bioanalytical Methods

Parameter Method 1 Method 2 Method 3
Linearity Range 2.0-1000.0 ng/mL 0.100-25.0 ng/mL 2-2000 ng/mL
Correlation Coefficient (r²) ≥ 0.9994 > 0.99 Not Specified
Intra-day Precision (%) 0.3 to 2.5 ≤ 10.0 8.0-11.6
Inter-day Precision (%) 0.4 to 3.9 ≤ 10.0 10.0-15.0
Accuracy (%) 96.55 to 105.45 92.3-103.3 99.0-113.3
Reference neliti.comsciencescholar.us researchgate.net researchgate.net

Application of this compound in Pharmacokinetic and Pharmacodynamic Modeling Validation (Preclinical)

The development of robust pharmacokinetic (PK) and pharmacodynamic (PD) models is a cornerstone of preclinical drug evaluation, providing a quantitative framework to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile and its relationship to the pharmacological effect. amegroups.org The validity of these models is critically dependent on the accuracy and precision of the drug concentration data obtained from preclinical studies, such as those involving animal models. mdpi.com In this context, this compound, the deuterium-labeled stable isotope of Afatinib, plays an indispensable role. veeprho.commedchemexpress.com

This compound is employed as an ideal internal standard (IS) in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantifying small molecules in complex biological matrices. veeprho.comaptochem.com The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is that its physicochemical properties are nearly identical to the unlabeled analyte, Afatinib. aptochem.com This results in the same chromatographic retention time, extraction recovery, and ionization response in the mass spectrometer. aptochem.com However, due to the incorporation of four deuterium (B1214612) atoms, this compound has a higher mass-to-charge ratio (m/z) than Afatinib, allowing the mass spectrometer to distinguish between the two compounds. cerilliant.com

During sample preparation and analysis, any loss of analyte due to extraction inefficiency or variations in instrument response will affect both the analyte and the SIL-IS to the same extent. scioninstruments.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to highly accurate and precise quantification of Afatinib concentrations in preclinical samples (e.g., plasma, tissue homogenates). scioninstruments.comclearsynth.com

In preclinical studies, such as those using xenograft mouse models to evaluate the anti-tumor activity of Afatinib, PK/PD models are constructed to link drug exposure to the observed efficacy (e.g., tumor growth inhibition). mdpi.com The concentration-time data that forms the basis of these models must be of the highest quality. The use of this compound as an internal standard in the underlying bioanalytical methods ensures the reliability of this data, thereby validating the resulting PK/PD models. amegroups.org For instance, a one-compartment model with first-order absorption and elimination was established to describe the pharmacokinetics of Afatinib in mice, a model built upon accurately measured drug concentrations. mdpi.com

Table 1: Example of Preclinical Pharmacokinetic Parameters for Afatinib in a Mouse Model This table presents representative pharmacokinetic parameters for Afatinib, the determination of which relies on precise bioanalytical quantification facilitated by a stable isotope-labeled internal standard like this compound. Data is derived from a study in xenograft mice.

ParameterDescriptionValue
CL/F Apparent Clearance1.15 L/h
V/F Apparent Volume of Distribution6.04 L
Data sourced from a PK/PD modeling study in gefitinib-resistant HCC827 xenograft mice. mdpi.com

Quality Control and Reference Standards in Bioanalysis

This compound serves as a critical reference standard for the development, validation, and routine application of bioanalytical methods. synzeal.com Regulatory guidelines mandate that any bioanalytical method used to support drug development must be rigorously validated to ensure its reliability. au.dknih.gov The use of a high-purity, stable isotope-labeled internal standard like this compound is fundamental to meeting these stringent quality control requirements. aptochem.comd-nb.info

Bioanalytical method validation encompasses a series of experiments designed to demonstrate that the method is suitable for its intended purpose. This compound is integral to assessing several key validation parameters:

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. During validation, quality control (QC) samples are prepared at multiple concentration levels (e.g., low, medium, and high) and analyzed in replicate. au.dk Regulatory guidelines typically require the mean concentration to be within ±15% of the nominal value (accuracy) and the coefficient of variation (%CV) not to exceed 15% (precision). au.dkscispace.com For the Lower Limit of Quantification (LLOQ), the criteria are often relaxed to ±20% and ≤20% %CV, respectively. au.dkscispace.com

Linearity and Sensitivity: A calibration curve is generated by analyzing standards with known concentrations of Afatinib, with this compound added at a constant concentration to each standard. d-nb.info The method's linearity is established over a specific concentration range, which for Afatinib has been demonstrated in ranges such as 2–500 ng/mL or 1–200 ng/mL. d-nb.inforesearchgate.net The LLOQ, the lowest concentration that can be quantified with acceptable accuracy and precision, defines the method's sensitivity. au.dk

Recovery and Matrix Effect: Recovery is the efficiency of the analyte extraction process from the biological matrix. scispace.com The matrix effect is the influence of co-eluting, endogenous components of the matrix on the ionization of the analyte. scispace.com this compound is essential for evaluating these parameters because, as a SIL-IS, it experiences similar extraction behavior and matrix effects as Afatinib, allowing for reliable correction. cerilliant.comscielo.br

Stability: The stability of Afatinib in the biological matrix is assessed under various storage and handling conditions, including freeze-thaw cycles and bench-top stability. scielo.br The consistent response ratio between Afatinib and the stable internal standard, this compound, confirms that the analyte has not degraded.

The consistent use of this compound as a reference standard in quality control ensures the long-term reproducibility and reliability of the bioanalytical data, which is crucial for comparing results across different studies and time points. nih.gov

Table 2: Representative Validation Parameters for a Bioanalytical LC-MS/MS Method for Afatinib This table summarizes typical performance characteristics of a validated LC-MS/MS assay for Afatinib quantification in a biological matrix, where a deuterated internal standard is used for quality control.

Validation ParameterAcceptance CriteriaTypical Finding
Linearity Range Correlation coefficient (r²) ≥ 0.992.0 - 500.0 ng/mL d-nb.info
Lower Limit of Quantification (LLOQ) Accuracy: 80-120%; Precision: ≤20% CV2.0 ng/mL d-nb.info
Intra-day Precision (%CV) ≤15%1.1 - 13.9% researchgate.net
Inter-day Precision (%CV) ≤15%1.1 - 13.9% researchgate.net
Accuracy 85-115% of nominal concentration93.3 - 111.1% researchgate.net
Recovery Consistent and reproducible>94.7% researchgate.net
Data compiled from various bioanalytical method validation studies for tyrosine kinase inhibitors, including Afatinib. d-nb.inforesearchgate.net

Preclinical Pharmacokinetic and Drug Disposition Research of Afatinib Using Labeled Analogs

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Studies Aided by Afatinib-d4

In vitro DMPK studies are crucial for predicting a drug's behavior in humans. These assays investigate metabolic stability, drug transporter interactions, and plasma protein binding. In the case of afatinib (B358), such studies have been conducted using various systems, including liver microsomes and hepatocytes. The quantification of afatinib's concentration in these assays is typically accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound serves as an ideal internal standard due to its similar chemical properties and distinct mass.

Metabolic stability assays are designed to determine how quickly a compound is metabolized by liver enzymes. nuvisan.comspringernature.com These studies, utilizing human and animal liver microsomes and hepatocytes, revealed that afatinib has minimal metabolism. nih.govnih.govnih.gov The primary route of elimination is not through metabolic conversion but rather excretion of the unchanged drug. nih.govdrugbank.com

In vitro studies using human hepatocytes and liver microsomes have shown that afatinib has a low potential to either inhibit or induce major cytochrome P450 (CYP) enzymes. nih.govd-nb.info This indicates a low likelihood of afatinib being involved in drug-drug interactions mediated by these enzymes. nih.gov The stability of afatinib in these systems underscores its limited susceptibility to enzymatic degradation.

Table 1: In Vitro Metabolic Stability of Afatinib in Preclinical Species

SpeciesUnchanged Parent Compound in ExcretaKey Finding
Rat>50%Minimal metabolism nih.gov
Mouse>60%Minimal metabolism nih.gov
Minipig>72%Minimal metabolism nih.gov
Rabbit>87%Minimal metabolism nih.gov
Human~88%Negligible enzymatic metabolism drugbank.com

Investigations into the specific metabolic pathways confirm that enzyme-catalyzed reactions play a negligible role in the disposition of afatinib. drugbank.com Oxidative metabolism mediated by CYP enzymes, which is a major metabolic route for many drugs, is of minimal importance for afatinib. nih.gov In fact, no metabolites formed by CYP enzymes were detected in human excreta, suggesting that afatinib largely bypasses this common metabolic pathway. nih.gov This low level of enzymatic interaction contributes to its predictable pharmacokinetic profile. nih.gov

While enzymatic metabolism is minimal, afatinib's primary metabolic fate involves non-enzyme-catalyzed adduct formation. nih.gov This occurs through a Michael addition reaction, a chemical process that does not require enzymes. nih.gov The Michael acceptor site within the afatinib structure reacts with nucleophilic groups found in proteins and other small molecules, such as cysteine and glutathione. mdpi.com Consequently, the major circulating species of afatinib found in human plasma are these covalently bound adducts to plasma proteins like albumin. nih.govnih.govdrugbank.com

Drug transporters are proteins that facilitate the movement of substances across cell membranes and can significantly impact a drug's ADME profile. In vitro studies have identified afatinib as a substrate for key efflux transporters, including P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). dovepress.comncats.ionih.gov These transporters are known to limit the oral availability and brain penetration of their substrates. nih.gov

Detailed in vitro transport assays have been performed to characterize afatinib's relationship with P-gp and BCRP.

Substrate Potential: Studies using human colon adenocarcinoma Caco-2 cell monolayers and LLC-PK1 cells engineered to express human P-gp confirmed that afatinib is actively transported by P-gp. nih.govd-nb.info This efflux could be blocked by potent P-gp inhibitors such as cyclosporine A, verapamil, and zosuquidar, confirming the specific interaction. nih.govd-nb.info Similarly, in vitro transport assays showed that afatinib is transported by BCRP. nih.gov

Inhibitor Potential: In addition to being a substrate, afatinib also functions as an inhibitor of both P-gp and BCRP in vitro. d-nb.infodovepress.com It was found to inhibit the P-gp-mediated transport of digoxin (B3395198) with a reported inhibition constant (Ki) of 3.4 μM. nih.govd-nb.infofda.gov Furthermore, its inhibitory effect on BCRP was found to be comparable to that of fumitremorgin C, a known BCRP inhibitor. d-nb.info

Table 2: In Vitro Transporter Interaction Profile of Afatinib

TransporterInteraction TypeSystem/AssayFinding/ValueCitation(s)
P-glycoprotein (P-gp/ABCB1)SubstrateCaco-2 cells, LLC-PK1-P-gp cellsConfirmed substrate nih.govd-nb.info
P-glycoprotein (P-gp/ABCB1)InhibitorDigoxin transport assayKi = 3.4 μM nih.govd-nb.infofda.gov
BCRP (ABCG2)SubstrateIn vitro transport assaysConfirmed substrate dovepress.comnih.gov
BCRP (ABCG2)InhibitorIn vitro transport assaysPotent inhibitor, comparable to fumitremorgin C d-nb.info

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as only the unbound fraction is free to distribute into tissues and exert its pharmacological effect. sygnaturediscovery.com In vitro studies demonstrate that afatinib is highly bound to human plasma proteins, with a binding rate of approximately 95%. nih.govdrugbank.comfda.gov

This binding is characterized by both non-covalent interactions and covalent adduct formation, the latter being a unique feature of afatinib's disposition. drugbank.com Preclinical studies in various animal species also showed high plasma protein binding, with rates exceeding 92% in mice, rats, rabbits, and minipigs. nih.gov Further characterization revealed that binding to human serum albumin was significant (79.6%), and binding to α1-acid glycoprotein (B1211001) (AGP) increased with protein concentration. nih.gov

Table 3: Plasma Protein Binding of Afatinib in Human and Preclinical Species

SpeciesPlasma Protein Binding (%)Key FindingCitation(s)
Human~95%High binding, both non-covalent and covalent nih.govdrugbank.comfda.gov
Rabbit>92%High binding nih.gov
Rat>92%High binding nih.gov
Minipig>92%High binding nih.gov
Mouse>92%High binding nih.gov
Assessment of Enzyme-Catalyzed Metabolism Pathways

Drug Transporter Interaction Studies (e.g., P-glycoprotein (P-gp), BCRP)

In Vivo Animal Disposition Studies (e.g., Rodents, Minipigs) Employing Labeled Afatinib

Preclinical evaluation of afatinib's pharmacokinetics and disposition has been conducted in several animal species, including mice, rats, rabbits, and Göttingen minipigs, primarily using the dimaleate salt form. nih.govd-nb.info These studies often employ labeled versions of the afatinib molecule, such as [¹⁴C]-afatinib, to trace the drug's path and fate within the body. d-nb.infoclinicaltrials.gov This methodology is fundamental to understanding how the drug is absorbed, distributed to various tissues, metabolized, and ultimately excreted.

The major animal models used in the toxicological and disposition studies for afatinib were Han Wistar rats and Göttingen minipigs. fda.gov In these models, key target organs for toxicity were identified, which often correlated with high drug distribution. fda.gov The data from these animal studies form the basis for predicting the drug's behavior in humans.

Quantitative whole-body autoradiography (WBA) studies using [¹⁴C]-afatinib in rats have provided detailed insights into its distribution patterns. fda.govhres.ca After a single oral dose, afatinib-related radioactivity was rapidly and broadly distributed into most tissues, with the notable exception of the central nervous system (CNS), indicating limited penetration of the blood-brain barrier. hres.caaacrjournals.org

Key findings from these studies include:

High Concentration Tissues : The highest concentrations of radioactivity were consistently found in the kidney, spleen, liver, and lung. tga.gov.au

Pigmented Tissue Affinity : In pigmented rats, a high concentration of radioactivity was observed in the retina of the eye, which remained nearly constant for up to 96 hours post-dose. hres.ca Persistent retention of radioactivity was also noted in some areas of pigmented skin, suggesting an affinity of afatinib or its metabolites for melanin-containing tissues. tga.gov.au

Slow Decline : Radioactivity levels in tissues declined slowly, with detectable levels still present in most tissues at 312 hours post-administration in rats and minipigs. nih.govd-nb.info

Blood Cell Distribution : In vitro experiments with [¹⁴C]-afatinib showed a blood-to-plasma ratio greater than 3 in both rats and minipigs, indicating that afatinib predominantly partitions into blood cells. nih.govd-nb.info

Animal ModelMethodologyKey Tissues with High Radioactivity ConcentrationNotable Findings
Albino & Pigmented RatsQuantitative Whole-Body Autoradiography (QWBA) with [¹⁴C]-afatinibKidney, Spleen, Liver, Pituitary, Lung tga.gov.auRapid and wide distribution, except for CNS. hres.ca High, persistent concentrations in the retina of pigmented rats. tga.gov.auhres.ca
Rats & MinipigsIn vitro incubation with [¹⁴C]-afatinibBlood CellsBlood-to-plasma ratio >3, indicating significant distribution into blood cells. d-nb.info

Mass balance studies, which account for the total administered dose, have been performed in animals and humans using [¹⁴C]-labeled afatinib to define its elimination routes. fda.govnih.gov Across all preclinical species investigated (rats, mice, minipigs, and rabbits), the primary route of excretion for afatinib and its related metabolites is overwhelmingly through the feces. nih.govtga.gov.au

Key quantitative findings on excretion pathways include:

Fecal Excretion : In animal models, fecal excretion accounted for 85–94% of the orally administered radiolabeled dose. nih.gov A study in minipigs found that 93% of the radioactive dose was recovered in feces over a 168-hour collection period. fda.gov

Urinary Excretion : Urinary excretion represents a minor pathway for elimination. nih.gov In human studies, which align with preclinical findings, only 4.29% of the radioactivity was recovered in urine. nih.govnih.gov

SpeciesStudy TypeFecal Excretion (% of Dose)Urinary Excretion (% of Dose)Total Recovery (% of Dose)
Minipig[¹⁴C]-Afatinib Oral Dosing93% fda.gov->93% (mass balance achieved) fda.gov
Rat, Mouse, Rabbit, Minipig[¹⁴C]-Afatinib Oral Dosing (Composite Data)85-94% nih.govMinor pathway nih.gov-
Human[¹⁴C]-Afatinib Oral Dosing85.4% nih.govresearchgate.net4.3% sandoz.com89.5% nih.govresearchgate.net

The use of deuterated compounds like this compound in research primarily relates to their application as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.comcore.ac.uk However, the substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) can sometimes alter the pharmacokinetic properties of a molecule. wikipedia.org This phenomenon is known as the deuterium kinetic isotope effect (KIE). dovepress.comnih.gov

The KIE arises because the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. dovepress.comtandfonline.com If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism (e.g., by cytochrome P450 enzymes), replacing that hydrogen with deuterium can significantly slow down the metabolic rate. tandfonline.com This can lead to reduced clearance, a longer half-life, and increased systemic exposure of the parent drug. dovepress.com

Data from preclinical studies in various animal species are foundational for developing mathematical models, such as physiologically-based pharmacokinetic (PBPK) models, to simulate and predict the ADME properties of a drug. wikipedia.orgmdpi.com PBPK modeling integrates the physicochemical properties of the drug with physiological data from the animal species (e.g., organ volumes, blood flow rates) to create a mechanistic "bottom-up" simulation of the drug's behavior. wikipedia.orgamegroups.cnamegroups.org

For afatinib, PBPK models have been developed and validated using data from preclinical and healthy volunteer trials. amegroups.cnamegroups.org These models help to:

Bridge Preclinical and Clinical Data : They allow for the translation of findings from animal models (like rats and minipigs) to predict human pharmacokinetics. mdpi.com

Simulate Drug Distribution : PBPK models can simulate drug concentrations in various tissues, including target sites like tumors and organs of potential toxicity. mdpi.com A PBPK model for afatinib accurately predicted its high tissue distribution. mdpi.com

Investigate Drug Interactions and Covariates : These models are used to assess the potential impact of factors like co-administered drugs or patient-specific characteristics (e.g., organ impairment) on the drug's exposure. amegroups.cnamegroups.org

A PK/PD (pharmacokinetic/pharmacodynamic) model based on a xenograft mouse study was developed to quantify the exposure-response relationship of afatinib, demonstrating how such models can provide insights into dosing strategies and synergistic interactions in a preclinical setting. mdpi.com

Emerging Research Directions and Future Applications of Afatinib D4

Integration of Afatinib-d4 in Proteomics and Metabolomics Research as a Tracer

The use of stable isotope-labeled compounds like this compound is becoming increasingly vital in the fields of proteomics and metabolomics. veeprho.com These "omics" disciplines aim to comprehensively identify and quantify the entire complement of proteins and metabolites within a biological system, respectively. nih.govrevespcardiol.org The integration of tracers such as this compound allows researchers to follow the metabolic fate of the drug and its impact on cellular pathways with high precision. medchemexpress.com

In proteomics, this compound can be used in conjunction with mass spectrometry-based platforms to study drug-protein interactions. wistar.org By tracking the deuterium-labeled afatinib (B358), researchers can identify not only its primary targets but also potential off-target interactions, providing a more complete picture of its mechanism of action and potential for side effects. nih.govgenesandcancer.com This approach, often part of activity-based protein profiling (ABPP), helps in understanding how afatinib affects complex protein networks within cancer cells. mdpi.com

In metabolomics, this compound serves as a tracer to delineate the metabolic pathways affected by the drug. wistar.org By comparing the metabolic profiles of cells treated with afatinib versus its deuterated analog, scientists can identify changes in metabolite levels that are a direct consequence of the drug's activity. This can reveal novel mechanisms of action and biomarkers of drug response or resistance. nih.gov

Development of Novel Analytical Platforms for Drug Disposition Research

The development of sensitive and robust analytical methods is crucial for understanding the pharmacokinetics of afatinib. This compound is instrumental in this area, primarily serving as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. veeprho.comnih.gov This technique allows for the precise quantification of afatinib in various biological matrices, such as plasma. veeprho.comnih.gov

Several analytical methods have been developed for the determination of afatinib, including:

High-Performance Liquid Chromatography (HPLC) pharmascholars.comresearchgate.net

Ultra-Performance Liquid Chromatography with Diode Array Detector (UPLC-DAD) pharmascholars.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govpharmascholars.com

These methods are essential for therapeutic drug monitoring and pharmacokinetic studies, ensuring that the drug concentrations are within the therapeutic window. veeprho.com The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible results. veeprho.com

Below is a table summarizing some of the analytical methods used for afatinib quantification.

Analytical TechniqueMatrixPurposeReference
LC-MS/MSHuman PlasmaQuantification nih.gov
HPLCTablets, Human PlasmaQuantification pharmascholars.com
UPLC-DADHuman PlasmaQuantification pharmascholars.com

Advanced Preclinical Modeling Incorporating Isotopic Tracers

Preclinical models are indispensable for evaluating the efficacy and mechanism of action of new cancer drugs. The incorporation of isotopic tracers like this compound and radio-labeled versions such as [18F]afatinib in these models provides a deeper understanding of drug distribution and target engagement in vivo. researchgate.netd-nb.info

Positron Emission Tomography (PET) imaging with [18F]afatinib has been used in preclinical studies to visualize the biodistribution of the drug in tumor-bearing mice. researchgate.netd-nb.infonih.gov These studies have shown that the tracer accumulates in tumors, and its uptake can correlate with the mutational status of the epidermal growth factor receptor (EGFR). d-nb.infothno.org For instance, higher accumulation of [18F]afatinib was observed in xenografts with activating EGFR mutations compared to those with resistance mutations. thno.org

These advanced preclinical models allow for the non-invasive and quantitative monitoring of drug delivery to the tumor, assessment of target engagement, and evaluation of treatment response over time. researchgate.netthno.orgnih.gov The data generated from these studies are crucial for optimizing drug candidates and designing clinical trials. nih.gov

Investigation of Covalent Adduct Formation and its Biological Implications using Labeled Probes

Afatinib is a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target proteins, primarily members of the ErbB family of receptors (EGFR, HER2, HER4). nih.govmdpi.comnih.gov This covalent binding is mediated by a reactive Michael acceptor group in the afatinib molecule that attacks a specific cysteine residue in the kinase domain of the receptor. mdpi.comnih.gov

The formation of these covalent adducts has significant biological implications. It leads to a prolonged and potent inhibition of the receptor's signaling activity, which is thought to contribute to afatinib's clinical efficacy. mdpi.comnih.govfda.gov However, this covalent reactivity also means that afatinib can potentially bind to other proteins in the cell, leading to off-target effects. nih.govmdpi.comoncotarget.com

To investigate this, researchers have developed alkyne-derivatized afatinib probes for use in chemoproteomic studies. nih.govgenesandcancer.com These probes allow for the identification of cellular proteins that are covalently modified by afatinib. Such studies have confirmed that afatinib binds to its intended targets but also revealed interactions with other proteins, including non-kinase proteins. nih.govgenesandcancer.comoncotarget.com For instance, one study identified ribonucleotide reductase (RNR) as an off-target of afatinib. oncotarget.com

Understanding the full scope of afatinib's covalent interactions is crucial for a complete understanding of its biological effects and for the development of more selective covalent inhibitors in the future. mdpi.comencyclopedia.pub

Q & A

Q. How should cross-disciplinary teams integrate computational modeling with wet-lab data to optimize this compound dosing regimens?

  • Methodology : Combine PBPK models with Monte Carlo simulations to predict therapeutic windows. Validate with in vitro cytotoxicity data and patient-derived organoids. Publish code and model parameters in open-access repositories to facilitate peer review .

Data Management and Reporting

Q. What are the best practices for documenting and archiving this compound research data to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Methodology : Deposit datasets in repositories like Zenodo or Figshare with unique DOIs. Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical identifiers). Include raw instrument outputs (e.g., .RAW MS files) and processing scripts (e.g., R/Python) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.